molecular formula C22H22ClN3O3S B2393340 (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358721-05-7

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2393340
CAS RN: 1358721-05-7
M. Wt: 443.95
InChI Key: WNKUNHQWNOBZDY-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives involves chemical modification of the quinoline nucleus, which is one of the common approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . The antimicrobial activity of quinoline derivatives depends on this substitution rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Chemical Properties

The development of synthetic routes for related compounds demonstrates the scientific interest in exploring their potential applications. For instance, the carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative indicates the exploration of novel compounds for potential pharmaceutical applications, highlighting the importance of synthetic chemistry in drug discovery (Kitson et al., 2010). Such methodologies are critical for creating labeled compounds for biological studies, including pharmacokinetics and drug metabolism.

Potential Biological Activities

Quinoline derivatives have been extensively studied for their biological activities. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity underscores the therapeutic potential of quinoline derivatives in cancer treatment (Boschelli et al., 2001). Such compounds can inhibit kinase activity and Src-mediated cell proliferation, indicating their potential as anticancer agents.

Additionally, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline for formal total syntheses of various alkaloids (Roberts et al., 1997) illustrates the interest in quinoline derivatives for synthesizing natural products with potential pharmacological activities.

Drug Design and Development

The exploration of quinoline derivatives for antimalarial activity (Lutz & Sanders, 1976) and as potential PET agents for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017) further demonstrate the diverse applications of quinoline derivatives in medicinal research. These studies underscore the role of such compounds in addressing various health conditions, from infectious diseases to neurodegenerative disorders.

Mechanism of Action

The mechanism of action of quinoline derivatives is related to their ability to inhibit DNA synthesis . This is achieved by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

Quinoline derivatives have a wide range of applications and are the subject of ongoing research . Future directions may include the development of new molecules containing this nucleus, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

[4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-28-19-12-20(29-2)18(11-16(19)23)25-21-14-5-3-4-6-17(14)24-13-15(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKUNHQWNOBZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

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